2-Chloronicotinonitrile
Overview
Description
2-Chloronicotinonitrile (2-CN) is a chemical compound that has garnered significant attention due to its role as a precursor in the synthesis of 2-chloronicotinic acid (2-CA), which is a key intermediate in the production of pesticides and pharmaceuticals. The demand for 2-CA has been increasing, prompting research into efficient synthesis methods, including both chemical and biocatalytic routes .
Synthesis Analysis
Several studies have focused on the synthesis of 2-CA from 2-CN. One approach involves the use of nitrilases as biocatalysts to hydrolyze 2-CN to 2-CA. For instance, a nitrilase from Paraburkholderia graminis was engineered to improve its catalytic properties, resulting in a mutant with significantly increased activity and specificity for 2-CN . Another study reported the isolation of Rhodococcus erythropolis ZJB-09149, which can transform 2-chloro-3-cyanopyridine to 2-CA, highlighting the role of nitrile hydratase and amidase in the biotransformation process . Additionally, a nitrilase from Rhodococcus zopfii was engineered through a single site mutation, which enhanced its hydrolysis activity for 2-CN without the formation of byproducts .
Chemical synthesis methods have also been explored. A one-pot synthesis of 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile derivatives was achieved using silica-supported perchloric acid under solvent-free conditions . Another study described a facile method for synthesizing nicotinonitriles from ketones via a chloromethyleneiminium salt mediated three-component reaction .
Molecular Structure Analysis
The molecular structure and vibrational spectroscopic analysis of 2-chlorobenzonitrile, a compound structurally related to 2-CN, were studied using density functional methods. The study provided insights into the molecular geometry, harmonic vibrational frequencies, and bonding features of the compound .
Chemical Reactions Analysis
The reactivity of 2-CN has been explored in various chemical reactions. For example, the reaction of 2-chloronicotinonitrile with N-methylmethanesulfonamide led to the formation of the novel pyrido[2,3-c]-1,2-thiazine ring system . An unusual regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer was also reported, demonstrating the nucleophilic substitution capabilities of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of derivatives of 2-CN have been characterized in several studies. For instance, the synthesis, characterization, and crystal structure of 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile were detailed, including its thermal stability and blue fluorescence properties . Additionally, a method for synthesizing 2-chloro-5-hydroxynicotinonitrile, an intermediate in the total synthesis of a hydroxylated metabolite, was described, providing insights into the physical properties of related compounds .
Scientific Research Applications
Biotransformation and Synthesis Applications :
- 2-Chloronicotinic acid, derived from 2-chloronicotinonitrile, is used as a precursor in pesticide and medicine synthesis. The biotransformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by a strain of Rhodococcus erythropolis is a notable development in this field. This process involves the use of nitrile hydratase and amidase enzymes (Liqun Jin et al., 2011).
- Another study focuses on the synthesis of the pyrido[2,3-c]-1,2-thiazine ring system using 2-chloronicotinonitrile, highlighting its role in novel heterocyclic compound formation (G. Coppola & G. Hardtmann, 1979).
Enzymatic Research and Genetic Engineering :
- The efficiency of 2-chloronicotinic acid synthesis through the hydrolysis of 2-chloronicotinonitrile by engineered nitrilases has been a key area of research. Such studies aim to improve reaction specificity and catalytic activity, important for the industrial production of high-value carboxylic acids (An-Di Dai et al., 2022).
Chemical Synthesis Processes :
- Research on the microwave-induced by-products in the synthesis of 2-(4-methyl-2-phenylpiperazinyl)pyridine-3-carbonitrile from chloronicotinonitrile underlines the complexity and challenges in chemical synthesis involving 2-chloronicotinonitrile (C. Lamazzi et al., 2009).
- Studies have also explored the highly regioselective palladium-catalyzed C2-amination of dichloropyridines, including 4,6-dichloronicotinonitrile, for synthesizing chloro-anilino nicotinonitrile compounds (C. Delvare et al., 2011).
Agricultural and Environmental Impact :
- The use of compounds related to 2-chloronicotinonitrile, like 2-chloro-6-(trichloromethyl)-pyridine, as nitrification inhibitors in rice production has been studied. These inhibitors can affect nitrous oxide emission and ammonia volatilization, thus impacting environmental health (Haijun Sun et al., 2015).
Safety And Hazards
2-Chloronicotinonitrile is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
While the exact future directions for 2-Chloronicotinonitrile are not explicitly mentioned in the search results, it’s clear that research is ongoing to improve the efficiency of its synthesis process . The development of nitrilase with ideal catalytic properties is crucial for the biosynthetic route with industrial potential .
properties
IUPAC Name |
2-chloropyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-5(4-8)2-1-3-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPUQRPBNDMDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216240 | |
Record name | 2-Chloronicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00216240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloronicotinonitrile | |
CAS RN |
6602-54-6 | |
Record name | 2-Chloro-3-cyanopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6602-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloronicotinonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006602546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6602-54-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloronicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00216240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloronicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.864 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORONICOTINONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GQP44MUH2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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